molecular formula C16H13BrN6O4 B13379392 3-(1H-1,2,3-benzotriazol-1-yl)-N'-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide

3-(1H-1,2,3-benzotriazol-1-yl)-N'-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide

Cat. No.: B13379392
M. Wt: 433.22 g/mol
InChI Key: YEWADQWEHNKTRP-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,3-benzotriazol-1-yl)-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide typically involves the condensation of 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrazide with 5-bromo-2-hydroxy-3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-benzotriazol-1-yl)-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

3-(1H-1,2,3-benzotriazol-1-yl)-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,2,3-benzotriazol-1-yl)acetone
  • 2-(1H-1,2,3-benzotriazol-1-yl)-N’-(4-hydroxybenzylidene)acetohydrazide
  • 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile

Uniqueness

3-(1H-1,2,3-benzotriazol-1-yl)-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide is unique due to the presence of both a benzotriazole moiety and a nitrobenzylidene group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H13BrN6O4

Molecular Weight

433.22 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H13BrN6O4/c17-11-7-10(16(25)14(8-11)23(26)27)9-18-20-15(24)5-6-22-13-4-2-1-3-12(13)19-21-22/h1-4,7-9,25H,5-6H2,(H,20,24)/b18-9+

InChI Key

YEWADQWEHNKTRP-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.